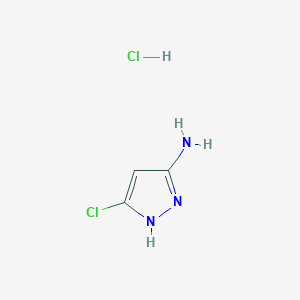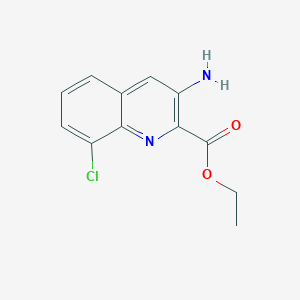
Ethyl 3-amino-8-chloroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-8-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound belongs to the quinoline family, which is known for its wide range of biological and pharmacological activities.
Métodos De Preparación
The synthesis of ethyl 3-amino-8-chloroquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates . This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates . Finally, the amino group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Ethyl 3-amino-8-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-8-chloroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antimalarial, and anticancer activities.
Biological Studies: The compound is used in bioorganic and bioorganometallic research to study various biological processes.
Industrial Applications: Quinoline derivatives are also employed in the synthesis of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, quinoline derivatives are known to interfere with DNA synthesis and function, inhibit enzyme activity, and disrupt cellular processes . These interactions contribute to their antibacterial, antimalarial, and anticancer effects.
Comparación Con Compuestos Similares
Ethyl 3-amino-8-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Camptothecin: An anticancer agent with a quinoline-based structure, known for its ability to inhibit DNA topoisomerase I.
Mepacrine: Another antimalarial compound with a quinoline scaffold, used historically for its therapeutic properties.
These compounds highlight the versatility and importance of quinoline derivatives in medicinal chemistry and other scientific fields.
Propiedades
Fórmula molecular |
C12H11ClN2O2 |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
ethyl 3-amino-8-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-4-3-5-8(13)10(7)15-11/h3-6H,2,14H2,1H3 |
Clave InChI |
BRLMMLPNKGGKMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


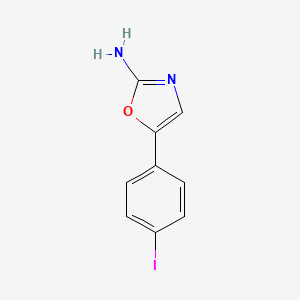
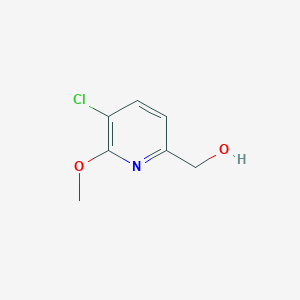
![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
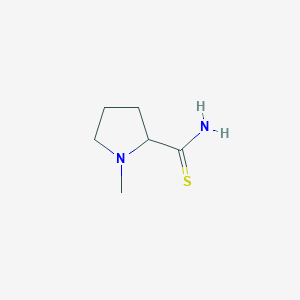
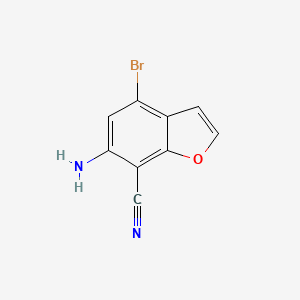
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)

![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
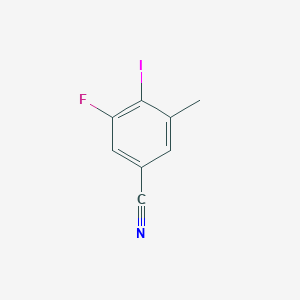

![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
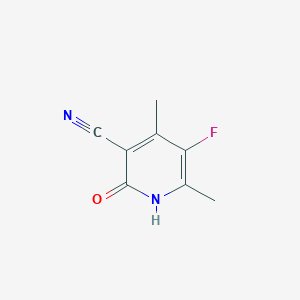
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
